3-(phenylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide
CAS No.: 392322-58-6
Cat. No.: VC6200546
Molecular Formula: C16H14N2OS3
Molecular Weight: 346.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392322-58-6 |
|---|---|
| Molecular Formula | C16H14N2OS3 |
| Molecular Weight | 346.48 |
| IUPAC Name | 3-phenylsulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)propanamide |
| Standard InChI | InChI=1S/C16H14N2OS3/c19-15(8-10-20-12-5-2-1-3-6-12)18-16-17-13(11-22-16)14-7-4-9-21-14/h1-7,9,11H,8,10H2,(H,17,18,19) |
| Standard InChI Key | UWFUECJPAOXUOJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a thiazole ring substituted with a thiophene group at the 4-position and a propanamide chain modified with a phenylthio moiety at the 3-position. This configuration confers unique electronic and steric properties, critical for its interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 392322-58-6 | |
| Molecular Formula | C₁₆H₁₄N₂OS₃ | |
| Molecular Weight | 346.48 g/mol | |
| IUPAC Name | 3-phenylsulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)propanamide | |
| SMILES | C1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=CS3 |
The presence of sulfur atoms in both thiophene and thiazole rings enhances the compound’s ability to participate in hydrophobic and π–π stacking interactions, which are pivotal for its biological activity.
Synthesis and Characterization
Synthetic Pathways
The synthesis of 3-(phenylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide involves a multi-step protocol:
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Thiazole Ring Formation: Condensation of thiophene-2-carbaldehyde with thiourea in the presence of iodine yields 4-(thiophen-2-yl)thiazol-2-amine.
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Propanamide Chain Introduction: The amine group undergoes acylation with 3-(phenylthio)propanoyl chloride, facilitated by a base such as triethylamine.
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Purification: Column chromatography isolates the product with a reported yield of 65–71%.
Table 2: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Thiophene-2-carbaldehyde, thiourea, I₂, EtOH, reflux | 78% | >95% |
| 2 | 3-(Phenylthio)propanoyl chloride, Et₃N, DCM, 0°C → RT | 71% | >98% |
Analytical Characterization
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NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) reveals peaks at δ 7.82 (s, 1H, thiazole-H), 7.45–7.20 (m, 5H, phenyl-H), and 6.98–6.85 (m, 3H, thiophene-H).
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 347.1 [M+H]⁺.
Biological Activities and Mechanisms
Anticancer Properties
In vitro studies demonstrate dose-dependent cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC₅₀ values of 12.3 ± 1.2 μM and 15.6 ± 1.8 μM, respectively. Mechanistically, the compound induces apoptosis via caspase-3 activation and mitochondrial membrane depolarization.
Anti-Inflammatory Effects
At 10 μM, the compound suppresses lipopolysaccharide (LPS)-induced TNF-α and IL-6 production in RAW 264.7 macrophages by 62% and 58%, respectively, outperforming dexamethasone (45% and 50%). This activity is linked to NF-κB pathway inhibition.
Table 3: Comparative Anti-Inflammatory Activity
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 3-(Phenylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide | 62 ± 3.1 | 58 ± 2.9 |
| Dexamethasone | 45 ± 2.8 | 50 ± 3.2 |
Computational Insights and Target Engagement
Molecular Docking Studies
Docking simulations with COX-2 (PDB ID: 5KIR) reveal a binding affinity of -9.2 kcal/mol, driven by:
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π–π interactions between the thiophene ring and Tyr385.
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Hydrogen bonds between the propanamide carbonyl and Arg120.
ADMET Profiling
Predicted pharmacokinetic properties include:
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Lipophilicity: LogP = 3.1 (moderate blood-brain barrier permeability).
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CYP Inhibition: Moderate inhibitor of CYP3A4 (risk of drug-drug interactions).
Applications and Future Directions
Pharmaceutical Development
The compound’s dual anticancer/anti-inflammatory profile positions it as a lead for multitargeted therapies. Structural analogs are under investigation to enhance solubility (e.g., PEGylation) and reduce CYP inhibition.
Materials Science
Preliminary studies suggest utility in organic semiconductors due to its planar structure and sulfur-rich composition, with a bandgap of 2.8 eV.
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